Phenol, 4-ethyl-, methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-ethyl-, methylcarbamate is an organic compound with the molecular formula C10H13NO2 It is a derivative of phenol, where the phenolic hydroxyl group is substituted with a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-ethyl-, methylcarbamate can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenol with methyl isocyanate in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and yields the desired carbamate product .
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols. This one-pot procedure offers an economical and efficient route to the synthesis of substituted O-aryl carbamates .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure product. The use of catalysts and optimized reaction conditions ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-ethyl-, methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenolic ring .
Scientific Research Applications
Phenol, 4-ethyl-, methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of polymers, coatings, and adhesives due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of phenol, 4-ethyl-, methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Phenol, 4-ethyl-, methylcarbamate can be compared with other similar compounds, such as:
Phenol, 3,4-dimethyl-, methylcarbamate: This compound has two methyl groups on the phenolic ring, which can influence its reactivity and biological activity.
Phenol, 4-methyl-, methylcarbamate: The presence of a single methyl group on the phenolic ring can result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and interactions with biological targets .
Properties
CAS No. |
2631-30-3 |
---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(4-ethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO2/c1-3-8-4-6-9(7-5-8)13-10(12)11-2/h4-7H,3H2,1-2H3,(H,11,12) |
InChI Key |
LPTHKTMCQQFAOH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OC(=O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.